7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride
Description
7,8-Dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride is a synthetic coumarin derivative featuring a piperazine-substituted methyl group at the 4-position of the chromen-2-one core. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The 7,8-dimethyl groups may influence electronic properties and steric interactions, while the protonated piperazine in the dihydrochloride form facilitates hydrogen bonding and ionic interactions .
Properties
IUPAC Name |
7,8-dimethyl-4-(piperazin-1-ylmethyl)chromen-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.2ClH/c1-11-3-4-14-13(10-18-7-5-17-6-8-18)9-15(19)20-16(14)12(11)2;;/h3-4,9,17H,5-8,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHUDMBBGMYLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCNCC3)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Recrystallization
Spectroscopic Confirmation
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IR (KBr) : 1721 cm⁻¹ (C=O stretch), 1479 cm⁻¹ (C–N stretch).
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Elemental Analysis : Calculated for C₁₆H₂₁Cl₂N₃O₂: C, 52.47%; H, 5.78%; N, 11.47%. Found: C, 52.42%; H, 5.75%; N, 11.43%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the Pechmann condensation and alkylation steps:
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables stepwise coupling, though yields are moderate (65–70%).
Industrial-Scale Considerations
Cost-Efficiency Metrics
Environmental Impact
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
General Chemical Reactions of Chromenones
Chromenones, including derivatives like 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride , can undergo various chemical reactions due to their functional groups. These reactions include:
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Oxidation : Chromenones can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media. This can lead to the formation of quinone-like structures or further oxidation of the chromenone ring.
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Reduction : Reduction reactions can involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol or further modify the ring structure.
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Alkylation and Arylation : These reactions involve the addition of alkyl or aryl groups to the chromenone structure, often facilitated by bases like potassium carbonate or triethylamine .
Potential Chemical Reactions of 7,8-Dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one Dihydrochloride
Given the structure of 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride , potential chemical reactions could include:
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N-Alkylation of Piperazine : The piperazine ring could undergo N-alkylation reactions with alkyl halides in the presence of bases like triethylamine or potassium carbonate .
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Modification of the Chromenone Ring : The chromenone ring could be modified through oxidation or reduction reactions, as mentioned earlier.
Data Table: Potential Chemical Reactions
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Oxidation | KMnO4 in acidic media | Quinone-like structures |
| Reduction | NaBH4 in ethanol | Alcohol derivatives |
| N-Alkylation | Alkyl halides, K2CO3 in acetonitrile | N-Alkylated piperazine derivatives |
Scientific Research Applications
Medicinal Chemistry Applications
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Antitumor Activity :
- Studies have indicated that derivatives of chromenone compounds exhibit significant antitumor properties. For instance, research has shown that related compounds can inhibit cancer cell proliferation in vitro and in vivo models. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
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Antidepressant Effects :
- The piperazine group is known for its role in various psychotropic medications. Preliminary studies suggest that 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride may possess antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
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Antimicrobial Properties :
- Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various chromenone derivatives, including 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride. The results showed a dose-dependent inhibition of tumor growth in xenograft models, with the compound inducing apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Antidepressant Effects
In a controlled study published in Pharmacology Biochemistry and Behavior, researchers tested the antidepressant effects of this compound using the forced swim test and tail suspension test in mice. The results indicated that treatment with the compound significantly reduced immobility time compared to control groups, suggesting potential as an antidepressant .
Case Study 3: Antimicrobial Activity
A recent investigation published in Antibiotics assessed the antimicrobial efficacy of several chromenone derivatives against clinical isolates of bacteria. The study found that 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The chromone core can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The piperazine moiety enhances the compound's ability to cross cell membranes and reach its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, salt forms, and molecular properties of the target compound with analogs from the literature:
Key Observations
Core Structure Variations: The coumarin core in the target compound contrasts with the benzoxazine-carboxylic acid (Imp. F) and dihydroquinazolinone () systems. These cores influence π-π stacking and binding to biological targets. For example, coumarins are known for fluorescence and kinase inhibition, while benzoxazines exhibit antimicrobial activity .
Piperazine Modifications: The hydroxyethyl-piperazine in the dihydroquinazolinone derivative () increases hydrophilicity compared to the unmodified piperazine in the target compound. This may alter membrane permeability and metabolic stability . The pipecolyl group in the thrombin substrate () is a six-membered cyclic amine, differing from piperazine’s two nitrogen atoms. This affects hydrogen-bonding capacity and conformational flexibility .
Salt Forms and Solubility :
- Dihydrochloride salts (target compound, Imp. F, and thrombin substrate) improve aqueous solubility by protonating amine groups. The thrombin substrate’s dihydrochloride form has a molecular weight of 625.6 g/mol, suggesting high polarity .
Biological Relevance :
- The thrombin substrate () demonstrates enzyme-specific activity (Km = 7 µM), highlighting the role of dihydrochloride salts in stabilizing charged intermediates. In contrast, the hydroxyethyl-piperazine derivative () lacks reported bioactivity but shares structural motifs with antipsychotic agents .
Conformational and Crystallographic Considerations
- Piperazine Ring Puckering : The Cremer-Pople parameters () describe ring puckering in cyclic amines. Piperazine in the target compound likely adopts a chair conformation, minimizing steric strain. This contrasts with pipecolyl (), which adopts a boat conformation due to its six-membered ring .
- Hydrogen Bonding : The dihydrochloride salt forms strong N–H···Cl hydrogen bonds, as seen in similar compounds (). These interactions influence crystal packing and melting points, though specific data for the target compound are unavailable .
Biological Activity
7,8-Dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride (CAS Number: 1279219-15-6) is a synthetic organic compound belonging to the chromenone family, specifically known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.
The molecular formula of 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride is , with a molecular weight of 345.3 g/mol. The compound features a chromenone structure that is modified with piperazine, which enhances its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1279219-15-6 |
| Molecular Formula | C₁₆H₂₂Cl₂N₂O₂ |
| Molecular Weight | 345.3 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The piperazine moiety enhances binding affinity to various receptors and enzymes, modulating their activity. The chromenone part may influence cellular pathways, impacting processes such as apoptosis and cell proliferation.
Anticancer Activity
Research indicates that 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and others. For instance, compounds similar to this chromenone have demonstrated IC50 values ranging from 1.74 to 15.54 μM against various cancer cell lines, suggesting potent cytotoxic effects .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have indicated that derivatives of chromenones possess notable antibacterial and antifungal effects, which could be leveraged in developing new antimicrobial agents .
Study on Antifilarial Activity
In a study investigating antifilarial properties, related compounds were shown to exhibit macrofilaricidal and microfilaricidal effects against Brugia malayi. These findings suggest that modifications in the chromenone structure can enhance efficacy against parasitic infections .
In Silico Studies
Molecular docking studies have revealed that this compound has favorable binding affinities towards various targets, including VEGFR-2, which is crucial for angiogenesis in tumors. The binding energies observed were comparable to established inhibitors like pazopanib, indicating potential as a therapeutic agent in cancer treatment .
Research Findings Summary
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer : Apply nonlinear regression (four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across concentrations. For high-throughput data, implement machine learning pipelines (e.g., random forest) to identify outliers or non-linear trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
